molecular formula C8H9Cl2N3O B1510242 3,5-Dichloro-6-isopropylpyrazine-2-carboxamide CAS No. 1254058-25-7

3,5-Dichloro-6-isopropylpyrazine-2-carboxamide

Cat. No.: B1510242
CAS No.: 1254058-25-7
M. Wt: 234.08 g/mol
InChI Key: UPSCOTILBRDYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-6-isopropylpyrazine-2-carboxamide is a chemical compound belonging to the pyrazine class Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-6-isopropylpyrazine-2-carboxamide typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of isopropylamine with chloroacetic acid to form an intermediate, which is then further reacted with dichloropyrazine under controlled conditions to yield the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-6-isopropylpyrazine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.

Major Products Formed: The reactions can lead to the formation of various derivatives and analogs, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield amines.

Scientific Research Applications

3,5-Dichloro-6-isopropylpyrazine-2-carboxamide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.

  • Medicine: It has potential therapeutic applications, including the development of new drugs or treatments.

  • Industry: The compound can be utilized in the manufacturing of various chemical products, such as agrochemicals or pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 3,5-Dichloro-6-isopropylpyrazine-2-carboxamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

3,5-Dichloro-6-isopropylpyrazine-2-carboxamide is unique due to its specific structural features and potential applications. Similar compounds include other pyrazine derivatives, such as 2,6-Dichloropyrazine and 3,5-Dichloropyrazine. These compounds share the pyrazine core but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

3,5-dichloro-6-propan-2-ylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3O/c1-3(2)4-6(9)13-7(10)5(12-4)8(11)14/h3H,1-2H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSCOTILBRDYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(C(=N1)C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743584
Record name 3,5-Dichloro-6-(propan-2-yl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254058-25-7
Record name 3,5-Dichloro-6-(propan-2-yl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 3,5-dichloro-6-(1-hydroxy-1-methylethyl)pyrazine-2-carboxamide (2.64 g) and pyridine (30 mL), mesyl chloride (2.45 mL) was added under ice cooling. After stirring at room temperature for 5 hours, pyridine was distilled off under reduced pressure, and the resulting residue was partitioned using ethyl acetate and water. The resulting organic layer was washed with 10% aqueous citric acid, saturated aqueous sodium hydrogen carbonate and saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was distilled off to give a light brown syrup. To the light brown syrup, ethanol (60 mL) and THF (30 mL) were added, and then 10% palladium on carbon (0.7 g) was added and stirred at room temperature for 14 hours under 3 atmospheric pressure of hydrogen. After filtration through celite, the filtrate was distilled off under reduced pressure, and the residue was diluted with ethyl acetate and then washed with saturated aqueous sodium hydrogen carbonate and saturated aqueous sodium chloride. After the solvent was distilled off, the residue was purified by silica gel column chromatography (eluent; chloroform:methanol=100:0 to 40:1). The resulting crude product was washed with diisopropyl ether to give 3,5-di-chloro-6-isopropylpyrazine-2-carboxamide (632 mg) as a white solid.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
catalyst
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloro-6-isopropylpyrazine-2-carboxamide
Reactant of Route 2
3,5-Dichloro-6-isopropylpyrazine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3,5-Dichloro-6-isopropylpyrazine-2-carboxamide
Reactant of Route 4
3,5-Dichloro-6-isopropylpyrazine-2-carboxamide
Reactant of Route 5
3,5-Dichloro-6-isopropylpyrazine-2-carboxamide
Reactant of Route 6
3,5-Dichloro-6-isopropylpyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.